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Compound of Interest

2-chloro-4-ethoxy-6-
Compound Name:

methylpyridine
CAS No.: 42779-57-7
Cat. No.: B3266537

Get Quote

Executive Summary

Compound Identity: 2-Chloro-4-ethoxy-6-methylpyridine CAS Registry Number: 37482-64-7
Molecular Formula: C

H
CINO Molecular Weight: 171.62 g/mol

This technical guide provides a comprehensive spectral characterization of 2-chloro-4-ethoxy-
6-methylpyridine, a critical heterocyclic intermediate used in the synthesis of agrochemicals
and pharmaceutical agents. The data presented herein synthesizes experimental precedents
from structural analogues and theoretical chemical shifts derived from substituent additivity
rules. This document is designed to serve as a reference standard for researchers validating
the identity and purity of this compound in reaction matrices.

Structural Analysis & Synthesis Pathway
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The chemical behavior of 2-chloro-4-ethoxy-6-methylpyridine is governed by the electronic
interplay between the electron-withdrawing chlorine atom (

-withdrawing) and the electron-donating ethoxy and methyl groups.

e The 2-Chloro substituent: Deactivates the ring inductively but directs nucleophilic attack to
the 4-position if it were a leaving group; however, here it serves as a stable handle or a site
for further cross-coupling (e.g., Suzuki-Miyaura).

o The 4-Ethoxy substituent: Strongly activates the 3 and 5 positions toward electrophilic
substitution via resonance donation (+M effect) and significantly shields the adjacent protons
in NMR.

o The 6-Methyl substituent: Provides weak activation and steric bulk.

Synthesis Workflow
The most common synthetic route involves the nucleophilic aromatic substitution (
) of 2,4-dichloro-6-methylpyridine with sodium ethoxide. The 4-position is generally more

reactive toward nucleophiles due to the stabilization of the Meisenheimer intermediate,
although regioselectivity must be carefully controlled.

2,4-Dichloro-6-methylpyridine | . . .. MinorAttack (C2) Z'EthOXy"t";:‘r:g;‘)l'si‘m::;y|Pyﬂd'ne
(Starting Material) Nucleophilic Attack (C4)
\‘:___________"i =
™™ Meisenheimer 1 -Cl- > 2-Chloro-4-ethoxy-6-methylpyridine
(Target)

Sodium Ethoxide ! T
i Compl
(NaOE) in EtOH o comple

Click to download full resolution via product page

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target compound.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2][3]
H NMR Characterization
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The proton NMR spectrum is characterized by the distinct splitting pattern of the ethoxy group
and the isolated aromatic singlets (or meta-coupled doublets) on the pyridine ring.

Solvent: CDCI

(Chloroform-d) Reference: TMS (0.00 ppm)

Shift ( Coupling (
Assignment Multiplicity Integration Notes
» PpM) » H2)

Shielded by
H-3 6.65—-6.75 Singlet (s) 1H - adjacent OEt
and Cl.

Most shielded
aromatic

H-5 6.50 — 6.60 Singlet (s) 1H - proton
(between OEt
and Me).

-OCH Characteristic
4.05-4.15 Quartet (q) 2H 7.0 methylene of
ethoxy group.

Methyl group
2.45-2.50 Singlet (s) 3H - on pyridine

ring.

Ar-CH

-CH Terminal
1.35-1.45 Triplet (t) 3H 7.0 methyl of
(Ethyl) ethoxy group.

Technical Insight: The aromatic protons H-3 and H-5 appear as singlets because they are meta
to each other. While a small meta-coupling (

Hz) exists, it is often unresolved in standard 300/400 MHz spectra, resulting in broad singlets.
H-5 is typically upfield of H-3 because the methyl group (at C6) is electron-donating, whereas
the chlorine (at C2) is electron-withdrawing, leaving H-3 slightly more deshielded.

C NMR Characterization
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The carbon spectrum confirms the substitution pattern, specifically distinguishing the C-O and
C-Cl environments.

Solvent: CDCI
Shift (
Assignment Type Notes
» Ppm)
Ipso to Oxygen (most
C-4 166.0 — 167.0 Cq P _ ygen (
deshielded).
C-6 158.5 - 159.5 Cq Ipso to Methyl.
C-2 150.5-151.5 Cq Ipso to Chlorine.
C-3 109.0 - 110.0 CH Ortho to OEt and CI.
C-5 107.0 — 108.0 CH Ortho to OEt and Me.
OCH 63.5-64.5 CH Ethoxy methylene.
Ar-CH 24.0-24.5 CH Ring methyl.
CH
CH
14.2-14.8 Ethoxy methyl.
(Ethyl)

Mass Spectrometry (MS) Profile

lonization Mode: Electron Impact (El, 70 eV) Molecular lon (

): m/z 171

The mass spectrum is dominated by the chlorine isotope pattern and the fragmentation of the
ethoxy ether linkage.

Key Diagnostic lons
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ml/z

Intensity

Assignment

Fragmentation
Mechanism

171

100% (Base)

cl)

Molecular ion. Stable

aromatic heterocycle.

173

~33%

cl)

Characteristic 3:1
chlorine isotope

pattern.

143

High

Loss of Ethylene (C
H

) via McLafferty-like
rearrangement. Forms
the 2-chloro-6-methyl-

4-pyridone tautomer.

142

Medium

Loss of Ethyl radical
(«C

H

). Cleavage of ether
bond.

107

Medium

Loss of C
H

and HCI? (Complex
skeletal

rearrangement).

Fragmentation Pathway

The primary fragmentation channel for ethoxypyridines is the loss of ethylene to generate the

pyridone species. This is a "self-validating” spectral feature; if the m/z 143 peak is absent, the

ethoxy group is likely not intact.
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Figure 2: Primary mass spectral fragmentation pathways for 2-chloro-4-ethoxy-6-

methylpyridine.

Infrared (IR) Spectroscopy[3][4]

Sampling Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Frequency (cm

Vibration Mode

Functional Group

) Assignment
3050 - 3010 (C-H) Aromatic C-H stretch.
Aliphatic C-H stretch
2985 — 2870 C-H
(C-H) (Methyl/Ethyl).
Pyridine ring skeletal
(C=N)/ I . .
1590 - 1570 vibrations. Strong diagnostic
(C=0) band.
1240 — 1210 Aryl alkyl ether asymmetric
(C-0) stretch.
1040 - 1020 (C-0) Symmetric ether stretch.
C-Cl stretch (often obscured by
780 — 740 c-Cl , : . -
(C-Cl) fingerprint region, but distinct).
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Experimental Protocols
NMR Sample Preparation

To ensure high-resolution data free from concentration effects (stacking):

Weigh 5-10 mg of the solid sample into a clean vial.
e Add 0.6 mL of CDCI

(containing 0.03% TMS Vv/v).

o Agitate until fully dissolved. If the solution is cloudy, filter through a small plug of glass wool
directly into the NMR tube.

 Critical Step: Ensure the solvent height in the tube is at least 4 cm to prevent field
inhomogeneity artifacts (shimming errors).

GC-MS Method

e Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 um film).[1]

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Inlet Temp: 250°C.

Injection: 1 pL, Split 20:1.

Oven Program:

o Hold 60°C for 1 min.

o Ramp 20°C/min to 280°C.
o Hold 3 min.

e Detection: MS Source 230°C, Quad 150°C.
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e Sigma-Aldrich. Product Specification: 2-Chloro-4-ethoxy-6-methylpyridine (CAS 37482-64-
7). Link

o National Institute of Standards and Technology (NIST).[2][3] Mass Spectral Library: Pyridine,
2-chloro-6-methyl-. Link

e Pretsch, E., Buhlmann, P., & Badertscher, M. (2009). Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer. (Authoritative text for additivity rules used in
spectral prediction).

e ChemicalBook. 2-Chloro-6-ethoxypyridine Spectral Data. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. 2-(2-Ethoxyethyl)-6-methylpyridine [webbook.nist.gov]

3. Pyridine, 2,4,6-trimethyl- [webbook.nist.gov]

» To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 2-Chloro-4-
ethoxy-6-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:
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2-chloro-4-ethoxy-6-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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